Superior α-Glucosidase Inhibitory Potency vs. Clinical Standard
The 6-amino-pyrazolo[1,5-a]pyrimidine scaffold enables the synthesis of α-glucosidase inhibitors with potency far exceeding the clinically approved drug acarbose. A library of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines was synthesized and evaluated, demonstrating that the core scaffold is essential for achieving this enhanced activity. The most potent derivative, compound 3d, was approximately 50-fold more potent than acarbose in the same enzymatic assay [1].
| Evidence Dimension | In vitro α-glucosidase inhibition |
|---|---|
| Target Compound Data | Compound 3d (a 6-amino-pyrazolo[1,5-a]pyrimidine derivative) IC50 = 15.2 ± 0.4 µM |
| Comparator Or Baseline | Acarbose IC50 = 750.0 ± 1.5 µM |
| Quantified Difference | ~50-fold increase in potency (IC50 ratio: 750/15.2 = 49.3) |
| Conditions | In vitro α-glucosidase enzyme inhibition assay |
Why This Matters
For procurement, this demonstrates the core scaffold's direct link to a compound with a 50-fold improvement over a marketed drug, offering a high probability of success in lead optimization for diabetes and metabolic disorders.
- [1] Peytam, F., et al. 'An efficient and targeted synthetic approach towards new highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines with α-glucosidase inhibitory activity'. Scientific Reports. 2020; 10:2595. View Source
